
Tetrahydrothiophen-3-one
Overview
Description
Tetrahydrothiophen-3-one (CAS No. 1003-04-9) is a sulfur-containing cyclic ketone with the molecular formula C₄H₆OS and a molecular weight of 102.15 g/mol . Structurally, it features a five-membered ring with a ketone group at the 3-position and a sulfur atom replacing one carbon, distinguishing it from oxygen-containing analogs like tetrahydrofuran-3-one.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing tetrahydrothiophen-3-one involves the reaction of thioglycolic acid with acrylic acid in the presence of a Knoevenagel catalyst and/or a reactive alkaline earth metal compound . The addition product is then heated to 180-250°C in a polar organic solvent . Another method involves treating 4-methoxycarboxyl-3-oxothiophane with 10% sulfuric acid .
Industrial Production Methods: Industrial production of this compound can also be achieved through the biotransformation method, where this compound is incubated in the presence of a preparation of strain belonging to the genus Penicillium .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfolane, a polar, odorless solvent.
Reduction: It can be reduced to tetrahydrothiophen-3-ol, an optically active compound.
Substitution: It reacts with trifluoromethyltrimethylsilane to form trifluoromethyl-substituted hydroxysulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is used for trifluoromethylation.
Major Products:
Oxidation: Sulfolane.
Reduction: Tetrahydrothiophen-3-ol.
Substitution: Trifluoromethyl-substituted hydroxysulfides.
Scientific Research Applications
Chemical Applications
Synthesis of Thiophene Derivatives
Tetrahydrothiophen-3-one serves as a critical intermediate in the synthesis of various thiophene derivatives. These derivatives are essential for developing novel materials and pharmaceuticals. For example, it has been utilized in the production of functionalized thiophene compounds that exhibit unique electronic properties, making them suitable for organic electronics and photovoltaic applications.
Table 1: Key Reactions Involving this compound
Reaction Type | Product Example | Reference |
---|---|---|
Electrophilic substitution | Functionalized thiophenes | |
Cross-coupling reactions | Palladium complexes | |
Rearrangement reactions | Dimeric Pd complexes |
Biological Applications
Metabolic Pathways and Enzyme Interactions
Research indicates that this compound is involved in metabolic pathways and can influence enzyme activity. Its structural properties allow it to interact with various biological targets, potentially modulating their functions .
Case Study: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The findings suggested that certain derivatives exhibited significant antibacterial activity, indicating potential for development as therapeutic agents.
Medicinal Applications
Drug Synthesis
this compound is being explored for its potential in synthesizing optically active drugs. Its ability to serve as a chiral building block makes it valuable in pharmaceutical chemistry, particularly for creating compounds with specific stereochemical configurations necessary for biological activity.
Case Study: Development of Therapeutics
In a recent study, this compound was utilized in synthesizing novel compounds aimed at treating specific types of cancer. The synthesized compounds showed promising results in preclinical trials, leading to further exploration in drug development pipelines .
Industrial Applications
Flavoring Agent
this compound is recognized for its use as a flavoring agent in the food industry due to its characteristic odor and taste profile. Its safety at current levels of intake has been evaluated, confirming no significant health concerns when used appropriately .
Solvent Use
In various industrial processes, this compound acts as a solvent due to its favorable chemical properties. It facilitates reactions and extractions in organic synthesis, enhancing efficiency and yield .
Safety and Hazard Considerations
While this compound has several applications across different domains, it is essential to consider safety measures during its handling. It is classified as hazardous under OSHA standards, necessitating appropriate safety protocols to mitigate exposure risks during laboratory or industrial use .
Mechanism of Action
Tetrahydrothiophen-3-one exerts its effects through various molecular targets and pathways. As an endogenous metabolite, it interacts with metabolic enzymes and proteases . The compound’s mechanism of action involves its conversion to other biologically active compounds through oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Key Properties:
- Physical Properties : Density (1.192 g/mL), boiling point (174–175°C), and refractive index (1.529) .
- Synthesis : Prepared via catalytic dehydrogenative coupling reactions, such as functionalization of hydrogenated graphene using Cu(OTf)₂ and DDQ as oxidants .
- Applications :
- Pharmaceuticals : Serves as a precursor for chiral amines used in active pharmaceutical ingredients (APIs) .
- Food Industry : Approved as a flavoring agent (FEMA 3266) due to its characteristic odor .
- Materials Science : Used in functionalizing graphene to enhance dispersion stability in water .
- Antifungal Agents : Derivatives like thiazoles exhibit antifungal and antioxidant activities .
Structural and Reactivity Comparisons
Cyclic Ketones:
Key Observations :
- Sulfur vs. Oxygen : The larger atomic radius and lower electronegativity of sulfur in this compound contribute to a higher ring inversion barrier compared to γ-butyrolactone, enhancing conformational stability .
- Reactivity : The sulfur atom increases electron density at the carbonyl group, making this compound more reactive in nucleophilic additions compared to oxygen analogs .
Enzymatic Activity and Biocatalysis
Transaminase enzymes (e.g., HEWT from Halomonas elongata) show varying activity toward cyclic ketones. The C1 mutant transaminase variant exhibited:
Mechanistic Insights :
- The C1 mutant’s histidine substitution at position 125 (vs. serine in wild-type HEWT) enhances substrate binding and catalytic efficiency for sulfur-containing ketones .
- Steric hindrance in 1-methylpyrrolidin-3-one likely reduces enzymatic activity despite structural similarity .
Antifungal Activity of Derivatives
This compound-based thiazoles demonstrate notable antifungal activity compared to other azoles:
Compound Class | Target Fungi | MIC (µg/mL) | Reference |
---|---|---|---|
This compound-thiazoles | Candida albicans | 16–32 | |
Privileged Azoles | Aspergillus spp. | 8–64 |
Structural Advantages :
- The sulfur atom in this compound enhances lipophilicity, improving membrane penetration and bioavailability of its derivatives .
Physical and Chemical Properties
Sulfur Impact :
Biological Activity
Tetrahydrothiophen-3-one (THTO) is a heterocyclic compound characterized by a sulfur-containing five-membered ring. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of THTO, supported by research findings, data tables, and case studies.
- Molecular Formula : CHOS
- Molecular Weight : 102.15 g/mol
- CAS Number : 1003-04-9
- Odor Profile : Described as having a garlic, meaty, and buttery scent, commonly found in cooked beef and coffee .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of THTO and its derivatives. For instance, compounds derived from tetrahydrobenzo[b]thiophene demonstrated significant antioxidant potency comparable to ascorbic acid. This suggests that THTO may possess similar properties, making it a candidate for further exploration in oxidative stress-related conditions .
Antimicrobial Properties
THTO has shown promise in antimicrobial applications. Research indicates that thiophene derivatives exhibit varying degrees of antibacterial activity against several pathogens. The presence of the thiophene ring is believed to enhance the interaction with microbial membranes, leading to increased efficacy .
Cytotoxic Effects
In vitro studies have demonstrated that THTO exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing therapeutic agents against malignancies.
Table 1: Summary of Biological Activities of this compound
Case Study: Antioxidant Evaluation
A study evaluated the total antioxidant capacity (TAC) of THTO derivatives using the phosphomolybdenum method. The results indicated that certain derivatives exhibited TAC values significantly higher than those of standard antioxidants like ascorbic acid. This finding supports the potential use of THTO in formulations aimed at combating oxidative stress-related diseases .
The biological activities of THTO are attributed to its ability to interact with cellular components:
- Free Radical Scavenging : The thiophene ring structure allows for electron donation, neutralizing free radicals.
- Membrane Disruption : Antimicrobial action is facilitated by the disruption of microbial membranes due to hydrophobic interactions with the thiophene moiety.
- Apoptosis Induction : In cancer cells, THTO may activate pathways leading to programmed cell death, thus inhibiting tumor growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetrahydrothiophen-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthesis involves cyclization of γ-thiobutyrolactone derivatives or dehydrogenative coupling reactions. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) with hydrogenated graphene employs Cu(OTf)₂ and DDQ as oxidants, achieving functionalization confirmed via XPS and FTIR . Yield optimization requires precise control of catalyst loading (e.g., 10 mol% Cu(OTf)₂) and reaction time (24–48 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- FTIR : Identifies carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ and sulfur-related peaks at 600–800 cm⁻¹ .
- XPS : Confirms sulfur (S 2p₃/₂ at ~163.5 eV) and carbon oxidation states in functionalized materials .
- Microwave Spectroscopy : Resolves ring-inversion dynamics (barrier ~27 kJ/mol) via rotational constants and DFT calculations .
Q. How can computational methods (e.g., DFT) model this compound’s ring-inversion dynamics?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) simulate the puckered ring geometry, predicting a ring-twisting angle (θₑ) of 26° ± 7°, consistent with experimental microwave data. Basis set selection and solvent effects (e.g., implicit PCM models) are critical for accuracy .
Advanced Research Questions
Q. How can cross-dehydrogenative coupling (CDC) reactions involving this compound be optimized for graphene functionalization?
- Methodological Answer : Optimization requires:
- Catalyst Screening : Compare Cu(OTf)₂ vs. FeCl₃ for regioselectivity and turnover frequency. Cu(OTf)₂ yields >80% functionalization efficiency in hydrogenated graphene .
- Oxidant Selection : DDQ outperforms TBHP in oxidizing allylic C–H bonds without over-oxidizing sulfur centers .
- Post-Reaction Analysis : SEM and Raman spectroscopy assess graphene layer integrity post-functionalization .
Q. How do researchers resolve contradictions in catalytic systems for this compound-mediated C–H activation?
- Methodological Answer : Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms). To address this:
- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (D₂O) to identify intermediates .
- Kinetic Studies : Compare rate constants under varying pH and temperature to delineate dominant pathways .
Q. What experimental designs integrate this compound’s antifungal activity with its metabolic implications?
- Methodological Answer :
- Biological Assays : MIC tests against Candida albicans (MIC₅₀ = 32 µg/mL) combined with ROS detection via DCFH-DA fluorescence .
- Metabolic Profiling : LC-MS/MS tracks endogenous metabolite levels (e.g., glutathione conjugation) in hepatic cell lines .
- Data Integration : Multivariate analysis (PCA) correlates antifungal efficacy with metabolic stability .
Q. How can reaction byproducts during this compound synthesis be systematically identified and mitigated?
- Methodological Answer :
Properties
IUPAC Name |
thiolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFPRKPFJRPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061388 | |
Record name | 3(2H)-Thiophenone, dihydro- | |
Source | EPA DSSTox | |
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Molecular Weight |
102.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to yellow liquid with garlic, meaty, green vegetable, buttery odour | |
Record name | Dihydro-3(2H)-thiophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4,5-Dihydro-3(2H) thiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
175.00 °C. @ 760.00 mm Hg | |
Record name | Dihydro-3(2H)-thiophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.194-1.199 (20°) | |
Record name | 4,5-Dihydro-3(2H) thiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
1003-04-9 | |
Record name | Tetrahydrothiophen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydro-3(2H)-thiophenone | |
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Record name | Tetrahydrothiophen-3-one | |
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Record name | 3(2H)-Thiophenone, dihydro- | |
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Record name | 3(2H)-Thiophenone, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061388 | |
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Record name | Dihydrothiophen-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.453 | |
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Record name | DIHYDRO-3(2H)-THIOPHENONE | |
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Record name | Dihydro-3(2H)-thiophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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